1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a piperidine ring, and a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-dimethylphenyl chloride.
Nucleophilic Substitution: The 2,4-dimethylphenyl chloride is then reacted with 3-chloropropan-1-ol in the presence of a base, such as sodium hydroxide, to form 1-(2,4-dimethylphenoxy)propan-2-ol.
Piperidine Introduction: The final step involves the reaction of 1-(2,4-dimethylphenoxy)propan-2-ol with 2-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, to yield 1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the phenoxy group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the piperidine ring or phenoxy group.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Dimethylphenoxy)-3-(2,2-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the 2-methyl group on the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This structural feature may result in distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3;/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGQEMJCTVXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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